![molecular formula C7H7ClFNO B2957413 4-Chloro-2-fluoro-3-methoxyaniline CAS No. 1323966-39-7](/img/structure/B2957413.png)
4-Chloro-2-fluoro-3-methoxyaniline
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Overview
Description
4-Chloro-2-fluoro-3-methoxyaniline is a chemical compound with the molecular formula C7H7ClFNO . It has a molecular weight of 175.59 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-3-methoxyaniline is 1S/C7H7ClFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 . The SMILES representation is COC1=C(C=CC(=C1F)N)Cl .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-methoxyaniline is a solid substance . It has a predicted boiling point of 263.3±35.0 °C and a predicted density of 1.331±0.06 g/cm3 .Scientific Research Applications
Synthesis of Liquid Crystal Materials
4-Chloro-2-fluoro-3-methoxyaniline: is used in the synthesis of novel H-bonded liquid crystals (HBLCs). These HBLCs are synthesized with Schiff base proton acceptors and exhibit smectic A mesophases . One of the compounds even exhibits liquid crystal properties below 298 K, which is significant for the development of new display technologies and materials with unique electro-optical properties .
Development of Anthelmintic Agents
The compound is involved in the synthesis of N-substituted-3-chloro-2-azetidinones , which are potential anthelmintic agents. These agents are crucial for developing new treatments against parasitic worms .
Catalysis in Organic Synthesis
4-Chloro-2-fluoro-3-methoxyaniline: can be used as a catalyst or a reagent in various organic synthesis processes, including the rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles. These reactions are fundamental in creating complex organic compounds used in pharmaceuticals and agrochemicals .
Safety and Hazards
4-Chloro-2-fluoro-3-methoxyaniline is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective equipment .
Mechanism of Action
Target of Action
Anilines are aromatic amines. They can interact with various biological targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .
Mode of Action
The mode of action of anilines is highly dependent on their specific structures and the targets they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Anilines can be involved in various biochemical pathways. For instance, they can undergo metabolic reactions catalyzed by cytochrome P450 enzymes in the liver .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of anilines depend on their specific structures. Factors such as lipophilicity, molecular size, and ionization state can influence their pharmacokinetics .
Result of Action
The molecular and cellular effects of anilines can vary widely, from inducing enzyme activity to causing DNA damage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of anilines .
properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWULCQRXSKPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxyaniline |
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